1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride

Metabolic stability Fluorine medicinal chemistry CYP450 oxidation

This dihydrochloride salt uniquely combines a lipophilic hydrogen-bond donor (CHF2, pKa ~3–4) with a free piperidine NH (pKa ~10), providing two chemically orthogonal amine handles for sequential bioconjugation without cross-reactivity. The 2,2-difluoroethyl group simultaneously enhances membrane permeability, blocks ω-oxidation for metabolic stability, and serves as a built-in 19F NMR probe (~ -125 to -130 ppm). Unlike non-fluorinated analogs (CAS 202991-77-3, CAS 435341-92-7) or the 2,2,2-trifluoroethyl variant, this scaffold preserves both H-bond donor capacity and oxidative resistance. Procuring this pre-formed dihydrochloride guarantees consistent aqueous solubility (eliminating DMSO precipitation issues) and batch-to-batch stoichiometric uniformity—critical for reproducible biochemical assays, PROTAC ternary complex formation, and in vivo neurokinin/H3 receptor studies.

Molecular Formula C11H23Cl2F2N3
Molecular Weight 306.22 g/mol
CAS No. 2203952-48-9
Cat. No. B1485004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride
CAS2203952-48-9
Molecular FormulaC11H23Cl2F2N3
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCN(CC2)CC(F)F.Cl.Cl
InChIInChI=1S/C11H21F2N3.2ClH/c12-11(13)9-15-5-7-16(8-6-15)10-1-3-14-4-2-10;;/h10-11,14H,1-9H2;2*1H
InChIKeyLGERPDBDVKGNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride (CAS 2203952-48-9): A Fluorinated Piperazine-Piperidine Building Block for CNS and Neurokinin-Targeted Medicinal Chemistry Programs


1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride is a dihydrochloride salt of a fluorinated piperazine-piperidine hybrid scaffold. The molecule comprises a piperazine ring N-substituted with a 2,2-difluoroethyl group and a piperidin-4-yl substituent on the opposite nitrogen, provided as a dihydrochloride salt (C11H23Cl2F2N3, MW 306.22, exact mass 305.12 Da) . Computed physicochemical properties include a topological polar surface area of 18.5 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds . The difluoroethyl moiety has gained attention in medicinal chemistry as a lipophilic hydrogen-bond donor (via the CHF2 proton) that can simultaneously improve membrane permeability and metabolic stability relative to non-fluorinated alkyl analogs . Procurement of this specific salt form ensures reproducible purity (typically ≥95%) and physicochemical consistency for SAR exploration, hit-to-lead optimization, and PROTAC linker applications.

Why 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Piperazine-Piperidine Analogs


The 2,2-difluoroethyl substituent is not a passive alkyl decoration; it serves as a dual-function pharmacophoric element—acting simultaneously as a lipophilic hydrogen-bond donor (pKa ~3–4 for the CHF2 proton) and a metabolic shield . Substituting this compound with the 1-ethyl-piperidin-4-yl-piperazine analog (CAS 202991-77-3) or the 1-methyl analog (CAS 435341-92-7) eliminates both the hydrogen-bond donor capacity and the fluorination-derived oxidative metabolic resistance. Conversely, the 1-(2,2,2-trifluoroethyl) analog sacrifices the hydrogen-bond donor functionality entirely. The dihydrochloride salt form further differentiates this product from free-base alternatives, providing guaranteed aqueous solubility and eliminating batch-to-batch variability in salt stoichiometry during in-house salt formation. These physicochemical differences translate directly into altered receptor binding kinetics, in vivo clearance rates, and solubility-driven assay performance—meaning that analogs cannot be interchanged without re-optimizing the entire SAR landscape .

Quantitative Evidence Guide: How 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride Differentiates from Closest Analogs


2,2-Difluoroethyl vs. Ethyl Substitution: Increased Microsomal Stability via Blocked ω-Oxidation

The 2,2-difluoroethyl group replaces the terminal methyl hydrogens of an ethyl group with fluorine atoms, blocking cytochrome P450-mediated ω-oxidation—a primary metabolic soft spot for alkylamines. In a structurally analogous system (triazolothienopyrimidine UT-B inhibitors), the 1,1-difluoroethyl analog exhibited approximately 40-fold improvement in in vitro microsomal stability compared to the corresponding ethyl-substituted compound . While this specific comparison is from a different scaffold, the metabolic stabilization conferred by gem-difluoro substitution at the terminal carbon of an N-alkyl group is a well-established class-level principle that directly extrapolates to N-alkylpiperazines .

Metabolic stability Fluorine medicinal chemistry CYP450 oxidation

Lipophilic Hydrogen-Bond Donor Capacity: 2,2-Difluoroethyl vs. 2,2,2-Trifluoroethyl and Alkyl Analogs

The CHF2 proton in the 2,2-difluoroethyl group possesses a pKa of approximately 3–4, enabling it to act as a hydrogen-bond donor in ligand-protein interactions while maintaining lipophilic character . In contrast, the 2,2,2-trifluoroethyl group (CF3) lacks a hydrogen atom and cannot donate hydrogen bonds, while the ethyl and methyl analogs can donate only weak C-H hydrogen bonds with significantly lower acidity . In a study of histamine H3 receptor antagonists, introduction of a 2,2-difluoroethyl ether motif enhanced binding affinity through a hydrogen-bond interaction with a conserved receptor residue, an interaction not possible with CF3 or alkyl counterparts . This property is particularly relevant for the target compound, which incorporates the 2,2-difluoroethyl group directly on the piperazine nitrogen—positioning the CHF2 proton for potential target engagement.

Hydrogen-bond donor Lipophilicity CHF2 pharmacophore

Dihydrochloride Salt: Guaranteed Aqueous Solubility and Handling Consistency vs. Free Base or Single HCl Salt Analogs

The target compound is supplied as a defined dihydrochloride salt (C11H23Cl2F2N3, MW 306.22), containing two equivalents of HCl per molecule, with a purity specification of ≥95% . This contrasts with many commercial piperidine-piperazine analogs that are sold as free bases (e.g., 1-ethyl-4-piperidin-4-yl-piperazine, CAS 202991-77-3, free base), which are hygroscopic oils or low-melting solids requiring specialized storage and handling . The dihydrochloride form provides predictable, high aqueous solubility (>10 mg/mL expected for a bis-HCl salt of this MW range) without the need for in situ salt formation, which can introduce variability in stoichiometry, residual acid, and counterion identity across batches .

Salt form selection Aqueous solubility Batch consistency

Scaffold Differentiation: 4-Piperidin-4-yl-piperazine Core vs. Simpler N-Aryl or N-Alkyl Piperazine Alternatives

The 4-piperidin-4-yl-piperazine scaffold is a privileged chemotype in neurokinin (NK1, NK2, NK3) receptor antagonist programs, where the piperidine nitrogen serves as a key hydrogen-bond donor/acceptor to the receptor while the piperazine nitrogen accommodates diverse substituents for potency and selectivity tuning . This scaffold is structurally distinct from simpler N-phenylpiperazines or N-alkylpiperazines that lack the secondary piperidine amine. Patent literature from Janssen Pharmaceutica and FAES demonstrates that 1,4-di-piperidin-4-yl-piperazine derivatives achieve NK1 IC50 values in the low nanomolar range, whereas N-arylpiperazine analogs in the same series lose >10-fold potency due to the absence of the piperidine H-bond interaction . The target compound, bearing a free piperidine NH, is ideally suited for further N-functionalization (acylation, sulfonylation, reductive amination) without requiring a deprotection step, unlike Boc-protected intermediates .

Scaffold diversity Piperidine-piperazine Neurokinin antagonist pharmacophore

Priority Application Scenarios for 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of CNS-Penetrant Neurokinin (NK1/NK2) Receptor Antagonists

The 4-piperidin-4-yl-piperazine core is a validated pharmacophore for neurokinin receptor antagonism, with the free piperidine NH providing a critical hydrogen-bond interaction with the receptor. The 2,2-difluoroethyl group on the piperazine nitrogen offers the dual advantage of a lipophilic hydrogen-bond donor (CHF2 proton, pKa ~3–4) for additional target engagement and metabolic stabilization by blocking ω-oxidation at the terminal carbon . Medicinal chemistry teams can directly functionalize the piperidine nitrogen (acylation, sulfonylation, reductive amination) to generate focused libraries for SAR exploration, bypassing the deprotection step required by Boc-protected intermediates. The dihydrochloride salt ensures consistent aqueous solubility for biochemical assay preparation without DMSO stock precipitation issues common with free base analogs .

PROTAC Linker Development Requiring a Semi-Flexible, Difunctionalized Piperazine-Piperidine Scaffold

The compound provides two chemically orthogonal amine functionalities: a secondary amine on the piperidine ring (pKa ~10) and a tertiary amine on the piperazine ring bearing the difluoroethyl group. This differential reactivity enables sequential conjugation chemistry—for example, first attaching a POI (protein of interest) ligand via the piperidine NH, followed by E3 ligase ligand attachment through further derivatization—without cross-reactivity. The 2,2-difluoroethyl group contributes favorable physicochemical properties (moderate lipophilicity, hydrogen-bond donor capacity) that can improve the overall PROTAC's cell permeability and ternary complex formation kinetics relative to PROTACs built on non-fluorinated piperazine linkers .

Sigma-1 and Histamine H3 Receptor Antagonist Programs Targeting Neuropathic Pain

Recent structural and molecular insight studies have demonstrated that piperazine and piperidine derivatives incorporating fluorinated motifs exhibit potent dual antagonism at histamine H3 and sigma-1 receptors, with antinociceptive efficacy in animal models . The 2,2-difluoroethyl group's lipophilic hydrogen-bond donor capacity is particularly relevant for H3 receptor binding, where the CHF2 proton can engage a conserved acidic residue in the binding pocket—an interaction inaccessible to trifluoroethyl or simple alkyl analogs. The free piperidine NH provides a second H-bond anchor point, and the dihydrochloride salt ensures reliable solubility for in vivo formulation (saline or buffered vehicles) during preclinical efficacy studies .

Fluorinated Fragment Library Construction for 19F NMR-Based Screening

The compound contains two chemically equivalent fluorine atoms (-CF2H) that serve as a built-in 19F NMR probe, enabling direct detection of ligand-protein binding without the need for additional fluorophore labeling. At a typical screening concentration of 50–200 µM in aqueous buffer (pH 7.4), the dihydrochloride salt's high solubility ensures complete dissolution, eliminating the DMSO-related artifacts that can plague fragment-based screening. The 19F chemical shift of the CHF2 group (~ -125 to -130 ppm) is well-resolved from typical protein background signals, allowing reliable detection of binding-induced line broadening or shift changes. This differentiates the compound from non-fluorinated piperazine-piperidine fragments that require orthogonal detection methods (e.g., SPR, TSA) with lower throughput .

Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.